[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate
Overview
Description
[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate: is a complex organic compound that features a combination of aromatic rings, an ester functional group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate typically involves multiple steps:
Formation of the Ester Linkage: The initial step involves the reaction of 4-chlorophenol with phosgene to form 4-chlorophenyl chloroformate.
Coupling with 4-Hydroxybenzyl Alcohol: The 4-chlorophenyl chloroformate is then reacted with 4-hydroxybenzyl alcohol to form [4-(4-chlorophenoxy)carbonyl]benzyl alcohol.
Acetylation: The final step involves the acetylation of the benzyl alcohol derivative with 2-acetamidobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester or amide functional groups, converting them to alcohols or amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access.
Pathways: It may interfere with metabolic pathways by altering the function of key enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
[4-(4-Chlorophenoxy)carbonylphenyl]methyl benzoate: Similar structure but lacks the acetamido group.
[4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-hydroxybenzoate: Similar structure but contains a hydroxyl group instead of an acetamido group.
Uniqueness:
Functional Groups: The presence of both ester and amide functional groups in [4-(4-Chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate provides unique reactivity and potential for diverse applications.
Structural Complexity: The combination of aromatic rings and functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)carbonylphenyl]methyl 2-acetamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5/c1-15(26)25-21-5-3-2-4-20(21)23(28)29-14-16-6-8-17(9-7-16)22(27)30-19-12-10-18(24)11-13-19/h2-13H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXUETJTEVZESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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